ALEPH-4

Beschreibung

Eigenschaften

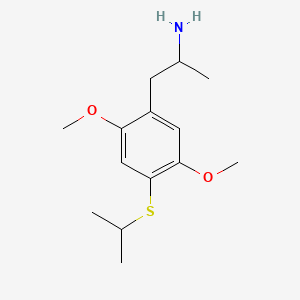

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043040 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123643-26-5 | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEPH-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of ALEPH-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. First synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)," ALEPH-4 is a structural analog of other psychoactive compounds in the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the phenyl ring.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of ALEPH-4, intended for a scientific audience engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

ALEPH-4 is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine.[1] Its structure features a dimethoxyphenethylamine backbone with an isopropylthio group at the fourth position of the aromatic ring and a methyl group at the alpha position of the ethylamine (B1201723) side chain.

Table 1: Chemical and Physical Properties of ALEPH-4 [1]

| Property | Value |

| IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine |

| Synonyms | 2,5-Dimethoxy-4-isopropylthioamphetamine, 4-iPrS-DMA |

| Molecular Formula | C₁₄H₂₃NO₂S |

| Molecular Weight | 269.40 g/mol |

| CAS Number | 123643-26-5 |

| Appearance | White crystalline solid (as hydrochloride salt) |

| Melting Point (HCl salt) | 146-147 °C (with prior sintering at 144 °C) |

| SMILES | CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC |

Experimental Protocols

Synthesis of ALEPH-4

The synthesis of ALEPH-4, as described by Alexander Shulgin, is a multi-step process starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the formation of a nitropropene intermediate followed by its reduction to the final amine.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene

A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is treated with 0.4 g of anhydrous ammonium (B1175870) acetate. The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of methanol (B129727) and then diluted with 15 mL of boiling 95% ethanol (B145695). Upon cooling, orange crystals of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration. Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.

Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to ALEPH-4

A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm, anhydrous tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow, cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) solution, and finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter cake is washed with additional THF. The combined filtrate and washings are evaporated under vacuum to yield a pale, oily residue.

Step 3: Formation and Purification of ALEPH-4 Hydrochloride

The oily residue from the previous step is dissolved in 6 mL of isopropanol (B130326) and neutralized with concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200 mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine hydrochloride (ALEPH-4 HCl) slowly precipitates. The product is collected by filtration, washed with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.

Pharmacological Profile

Mechanism of Action

The 5-HT₂A receptor is coupled to the Gq/G₁₁ signaling pathway. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/G₁₁, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-HT₂A agonists.

Human Dosage and Duration

According to Alexander Shulgin's qualitative human bioassays, the oral dosage of ALEPH-4 ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours. Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]

Table 2: Dosage and Duration of Effects for ALEPH Compounds [2][4][5]

| Compound | Dosage (oral) | Duration |

| ALEPH-1 (DOT) | 5 - 10 mg | 6 - 8 hours |

| ALEPH-2 | 4 - 8 mg | 8 - 16 hours |

| ALEPH-4 | 7 - 12 mg | 12 - 20 hours |

| ALEPH-7 | 4 - 7 mg | 15 - 30 hours |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for ALEPH-4 are not widely available in the peer-reviewed literature. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum of ALEPH-4 is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the alpha-methyl group (a doublet), and the protons of the ethylamine side chain. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the various substituents on the phenyl ring.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield region.

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of ALEPH-4 would likely show a molecular ion peak (M⁺) at m/z 269. The fragmentation pattern would be expected to involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic fragmentations would include loss of the isopropyl group and cleavages within the thioether linkage.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of ALEPH-4 would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).

Conclusion

ALEPH-4 is a structurally intriguing psychedelic compound with a limited history of scientific investigation. Its synthesis has been well-documented, providing a clear path for its preparation for research purposes. While its precise pharmacological profile remains to be fully elucidated through modern receptor binding and functional assays, its structural relationship to other potent 5-HT₂A agonists provides a strong basis for its presumed mechanism of action. Further research into ALEPH-4 and its analogs could provide valuable insights into the structure-activity relationships of psychedelic phenethylamines and contribute to the broader understanding of serotonergic neurotransmission and its modulation. The lack of comprehensive spectroscopic and pharmacological data highlights an opportunity for further scientific inquiry into this unique molecule.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. PIHKAL (full HTML) by Alexander Shulgin – Metallicman [metallicman.com]

- 3. ia801908.us.archive.org [ia801908.us.archive.org]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

ALEPH-4: A Technical Guide on the Presumed Mechanism of Action in the Central Nervous System

Disclaimer: The compound "ALEPH-4" is not extensively characterized in publicly available scientific literature. This guide presents a hypothesized mechanism of action based on the known pharmacology of the broader class of psychedelic phenethylamines, particularly serotonin (B10506) 2A receptor (5-HT₂A) agonists. The data and protocols described herein are representative examples intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

ALEPH-4 is hypothesized to be a potent psychedelic compound whose primary mechanism of action is mediated by its activity as a high-affinity partial agonist at the serotonin 2A receptor (5-HT₂A). Its psychoactive effects are believed to stem from the modulation of glutamatergic neurotransmission and cortical network dynamics, driven by the activation of specific intracellular signaling cascades in key brain regions, including the prefrontal cortex. This document outlines the presumed receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate such a mechanism.

Receptor Binding and Functional Activity Profile

The initial characterization of a novel compound involves determining its binding affinity (Ki) and functional potency (EC₅₀) at a panel of relevant CNS receptors. ALEPH-4 is predicted to show high affinity and selectivity for the 5-HT₂A receptor.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the hypothetical binding affinities and functional potencies of ALEPH-4 at key serotonin and dopamine (B1211576) receptors. Data is presented as the mean of multiple experimental determinations.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay Type | Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₂A | 2.5 | IP₃ Accumulation | 8.1 | 85% (Partial Agonist) |

| 5-HT₂C | 15.7 | IP₃ Accumulation | 45.3 | 70% (Partial Agonist) |

| 5-HT₂B | 89.2 | IP₃ Accumulation | > 1000 | Not Determined |

| 5-HT₁A | 120.5 | cAMP Inhibition | > 1000 | Not Determined |

| D₂ (Dopamine) | > 2000 | cAMP Inhibition | > 2000 | Not Determined |

Core Signaling Pathway: 5-HT₂A Receptor Activation

The canonical signaling pathway initiated by the activation of the 5-HT₂A receptor is central to the mechanism of action of psychedelic compounds. This G-protein coupled receptor (GPCR) is primarily coupled to the Gαq/11 protein.

-

Ligand Binding: ALEPH-4 binds to the orthosteric site of the 5-HT₂A receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq/11. The Gα subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

PLC Activation: The activated Gαq-GTP subunit then stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

-

DAG and elevated intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC phosphorylates numerous downstream protein targets, leading to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the profound effects on perception and cognition.

Key Experimental Protocols

The characterization of ALEPH-4's mechanism of action would rely on a suite of standard, validated neuropharmacology assays.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ALEPH-4 for the 5-HT₂A receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

-

Radioligand: [³H]ketanserin, a well-characterized 5-HT₂A antagonist, is used at a concentration near its Kd (e.g., 1 nM).

-

Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of the unlabeled competitor drug (ALEPH-4), ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Incubation: The reaction mixture is incubated for 60 minutes at 25°C to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of ALEPH-4 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (IP₃ Accumulation)

Objective: To determine the functional potency (EC₅₀) and efficacy of ALEPH-4 as an agonist at the 5-HT₂A receptor.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are cultured in appropriate media. Cells are seeded into 96-well plates.

-

Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Prior to stimulation, cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).

-

Drug Stimulation: Cells are stimulated with increasing concentrations of ALEPH-4 (or the reference agonist, 5-HT) for 60 minutes at 37°C.

-

Lysis and Extraction: The stimulation is terminated by lysing the cells with a suitable acid (e.g., formic acid).

-

IPs Isolation: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The amount of accumulated [³H]IPs is quantified by liquid scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the amount of IP accumulation against the log concentration of ALEPH-4. The EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal response) are determined using non-linear regression. Efficacy is often expressed as a percentage of the Emax produced by the endogenous agonist, 5-HT.

Pharmacological Profile of 4-isopropylthio-2,5-dimethoxyamphetamine (2C-T-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-isopropylthio-2,5-dimethoxyamphetamine, commonly known as 2C-T-4, is a psychedelic phenethylamine. This technical guide provides a comprehensive overview of its pharmacological profile, synthesizing available data on its receptor binding affinities, functional activity, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's mechanism of action and potential applications. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex biological processes.

Introduction

2C-T-4 belongs to the 2C family of psychedelic phenethylamines, first synthesized and described by Alexander Shulgin.[1] It is characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring, with an isopropylthio group at the 4-position. Like other classical psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor. This guide delves into the specifics of its interactions with various monoamine receptors and transporters, providing a detailed quantitative and qualitative analysis of its pharmacological properties.

Receptor Binding and Functional Activity

The primary pharmacological activity of 2C-T-4 is mediated through its interaction with serotonin receptors, particularly the 5-HT2 subfamily. It also exhibits affinity for other monoamine receptors.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2C-T-4 at various human receptors, compiled from in vitro studies.[2][3]

Table 1: Receptor Binding Affinities (Ki, nM) of 2C-T-4

| Receptor | Ki (nM) |

| 5-HT2A | 1 - 54 |

| 5-HT2C | 40 - 350 |

| 5-HT1A | Data suggests binding |

| Adrenergic α1 | Data suggests binding |

| Adrenergic α2 | Data suggests binding |

| Dopamine D1-3 | Low affinity |

| Histamine H1 | Low affinity |

| Monoamine Transporters (DAT, NET, SERT) | > 4000 |

| Rat TAAR1 | 5 - 68 |

| Human TAAR1 | No significant interaction |

Table 2: Functional Activity (EC50, nM and Emax, %) of 2C-T-4

| Receptor | Assay | EC50 (nM) | Emax (%) | Classification |

| 5-HT2A | Ca2+ Mobilization | 1 - 53 | Partial Agonist | Partial Agonist |

| 5-HT2B | Ca2+ Mobilization | 44 - 370 | Partial Agonist | Partial Agonist |

Note: The ranges in the tables reflect data from multiple studies on the 2C-T series of compounds, with 2C-T-4 falling within these ranges.

Signaling Pathways

The psychedelic effects of 2C-T-4 are primarily attributed to its partial agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Cascade

Upon binding of 2C-T-4 to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates the following canonical signaling pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Alexander Shulgin's Research on ALEPH-4

This document provides an in-depth technical overview of Alexander Shulgin's research on ALEPH-4 (4-isopropylthio-2,5-dimethoxyamphetamine), a psychedelic phenethylamine. The information is compiled from Shulgin's book PiHKAL: A Chemical Love Story, and other scientific literature, and is intended for researchers, scientists, and drug development professionals.

Compound Overview

ALEPH-4 is a synthetic psychedelic compound belonging to the phenethylamine, amphetamine, and DOx families of drugs.[1] It is a sulfur-substituted analogue of the DOx series.[2] First described by Alexander Shulgin and colleagues in 1978, a more detailed account of its synthesis and effects was published in his 1991 book, PiHKAL.[1]

Chemical and Physical Data

| Property | Value |

| IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine[1] |

| Other Names | ALEPH-4; DOT-4; 4-Isopropylthio-2,5-dimethoxyamphetamine[1] |

| Chemical Formula | C₁₄H₂₃NO₂S[1] |

| Molar Mass | 269.40 g·mol⁻¹[1] |

| CAS Number | 123643-26-5[1] |

Pharmacological Data

The primary mechanism of action for ALEPH-4 and related compounds is believed to be partial agonism at the serotonin (B10506) 5-HT₂A receptor.[2] This interaction is thought to mediate the profound psychedelic effects observed with this class of compounds.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for ALEPH-4 as reported by Alexander Shulgin.

| Parameter | Value | Route of Administration |

| Dosage | 7 - 12 mg[1][3] | Oral |

| Duration of Effects | 12 - 20 hours[1][3] | Oral |

Note: Shulgin expressed concerns about potential toxicity at dosages exceeding 12 mg.[1]

Qualitative Effects

Human bioassays, as described by Shulgin, indicate a complex and potent psychedelic experience. Reports at a 7 mg dose noted an initial period of tension and depression, which evolved into a positive and profound experience. One report described it as "one of the most profound and deep learning experiences".[1] Reported effects include intense closed-eye imagery, enhanced visual appreciation, and significant emotional changes.[1]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and bioassay of ALEPH-4, based on the procedures outlined in PiHKAL.

Synthesis of ALEPH-4

The synthesis of ALEPH-4 is a multi-step process starting from 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene

-

A solution of 2.0 g of 2,5-dimethoxy-4-((i)-propylthio)benzaldehyde in 12 mL of nitroethane is prepared.

-

To this solution, 0.4 g of anhydrous ammonium (B1175870) acetate (B1210297) is added.

-

The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature.

-

The excess solvent and reagent are removed under vacuum, yielding a heavy, deep orange, two-phase oily mass.

-

The residue is brought into a single phase with 2 mL of methanol (B129727) (MeOH), which is then removed under vacuum.

-

The residue is dissolved in 5 mL of boiling MeOH and allowed to cool.

-

The resulting orange crystals of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene are collected by filtration, washed sparingly with cold MeOH, and air-dried. This yields 2.0 g of product with a melting point of 96-98 °C.[3]

-

Recrystallization from 15 mL of boiling 95% ethanol (B145695) (EtOH) yields 1.6 g of orange crystals with a melting point of 99-100 °C.[3]

Step 2: Reduction to 2,5-dimethoxy-4-(i)-propylthioamphetamine (ALEPH-4)

-

A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and heated to a gentle reflux.[3]

-

A solution of 1.2 g of 1-(2,5-dimethoxy-4-(i)-propylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise to the LAH suspension.[3]

-

The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours.

-

The reaction is quenched by the slow and cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) (NaOH), and finally another 3 mL of water.

-

Stirring is continued until the mixture becomes white and granular.

-

The solids are removed by filtration, and the filter cake is washed with additional THF.

-

The filtrate and washings are combined, and the solvent is removed under vacuum to yield 1.1 g of a nearly white oil.[3]

Step 3: Formation of the Hydrochloride Salt

-

The resulting oil is dissolved in 6 mL of isopropanol (B130326) (IPA).

-

The solution is neutralized with concentrated hydrochloric acid (HCl) (approximately 10 drops).

-

The neutralized solution is diluted with 200 mL of anhydrous diethyl ether (Et₂O).

-

The slightly turbid solution is clarified by filtration through a sintered glass filter.

-

The clear, slightly yellow filtrate is allowed to stand, during which a fine white crystalline product of 2,5-dimethoxy-4-(i)-propylthioamphetamine hydrochloride (ALEPH-4) slowly separates.[3]

-

The product is collected by filtration, washed with Et₂O, and air-dried to yield 0.5 g with a melting point of 146-147 °C.[3]

Bioassay Protocol

Shulgin's bioassay methodology was a process of careful, systematic, and incremental self-experimentation.[4] While not a formal clinical trial, his approach was methodical.

-

Initial Threshold Dose: A new compound was first tested at a very low dose, estimated to be sub-threshold, to establish safety.

-

Dose Escalation: In subsequent trials, the dosage was gradually increased until psychotropic effects were noted.

-

Active Level Testing: Once an active dose was determined, it was tested by Shulgin, his wife Ann, and a small group of close associates.[5]

-

Data Collection: Each individual would write a detailed report of their experience, documenting the dosage, timeline of effects, and qualitative nature of the experience.[4]

-

Analysis: The collected reports were then compared to characterize the unique properties of the compound.

Visualizations

Proposed Signaling Pathway of ALEPH-4

The primary pharmacological target of ALEPH-4 is the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[2][6] Activation of this receptor initiates a downstream signaling cascade primarily through the Gq/G11 signaling pathway.[6]

Caption: Proposed 5-HT₂A receptor signaling pathway for ALEPH-4.

Experimental Workflow for Synthesis

The following diagram illustrates the major steps in the chemical synthesis of ALEPH-4 as described by Shulgin.

References

The ALEPH Series: A Technical Guide to its History, Synthesis, and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ALEPH series of compounds, first synthesized and explored by Dr. Alexander Shulgin, represents a unique class of psychedelic phenethylamines characterized by a 2,5-dimethoxy-4-alkylthio substitution pattern on the phenyl ring. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacology of the core members of the ALEPH series: ALEPH-1, ALEPH-2, ALEPH-4, ALEPH-6, and ALEPH-7. Detailed experimental protocols for their synthesis, as documented by Shulgin, are presented. The available quantitative pharmacological data, including receptor binding affinities and functional potencies, are summarized to elucidate their structure-activity relationships. Furthermore, this guide includes diagrams of the primary signaling pathway and experimental workflows to provide a deeper understanding of their mechanism of action and the process of their characterization.

Introduction: Discovery and Historical Context

The ALEPH series of compounds emerged from the systematic exploration of phenethylamine (B48288) derivatives by the medicinal chemist Dr. Alexander Shulgin. His work, famously documented in the book "PiHKAL: A Chemical Love Story," introduced numerous novel psychoactive compounds to science. The name "ALEPH" is derived from the first letter of the Hebrew alphabet, signifying the foundational nature of this chemical family in his research.

The core structure of the ALEPH series is 2,5-dimethoxy-4-(alkylthio)amphetamine. These compounds are sulphur-substituted analogues of the DOx family of psychedelics. Shulgin's research meticulously documented the synthesis and psychoactive effects of these compounds, providing a foundational dataset for their further scientific investigation. The primary members of this series, distinguished by the nature of the alkyl group attached to the sulfur atom at the 4-position, are:

-

ALEPH-1: 4-methylthio-2,5-dimethoxyamphetamine

-

ALEPH-2: 4-ethylthio-2,5-dimethoxyamphetamine

-

ALEPH-4: 4-isopropylthio-2,5-dimethoxyamphetamine

-

ALEPH-6: 4-phenylthio-2,5-dimethoxyamphetamine

-

ALEPH-7: 4-propylthio-2,5-dimethoxyamphetamine

These compounds are potent hallucinogens, with their effects primarily mediated by their interaction with the serotonin (B10506) 5-HT2A receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the ALEPH series, focusing on their interaction with serotonin receptors and their monoamine oxidase A (MAO-A) inhibitory activity. It is important to note that this data is compiled from various sources and may have been generated under different experimental conditions.

Table 1: Receptor Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀/IC₅₀, nM) of the ALEPH Series

| Compound | 5-HT₂ₐ (EC₅₀, nM) | 5-HT₂ₐ (Eₘₐₓ, %) | MAO-A (IC₅₀, nM) |

| ALEPH-1 | 10 - 66 | 114 - 191 | 5,200 |

| ALEPH-2 | - | - | 3,200 |

| ALEPH-4 | - | - | - |

| ALEPH-6 | - | - | - |

| ALEPH-7 | 2.2 - 7.6 | 116 - 189 | 2,400 |

Table 2: Human Dosage and Duration of Effects (from PiHKAL)

| Compound | Dosage (mg) | Duration (hours) |

| ALEPH-1 | 5 - 10 | 6 - 8 |

| ALEPH-2 | 4 - 8 | 8 - 16 |

| ALEPH-4 | 7 - 12 | 12 - 20 |

| ALEPH-6 | > 40 | "Probably long" |

| ALEPH-7 | 4 - 7 | 15 - 30 |

Experimental Protocols: Synthesis of the ALEPH Series

The following protocols are adapted from Alexander Shulgin's descriptions in "PiHKAL."

Synthesis of ALEPH-1 (2,5-Dimethoxy-4-methylthioamphetamine)

A solution of 2,5-dimethoxy-4-(methylthio)benzaldehyde (see under 2C-T in PiHKAL for its synthesis) in nitroethane is treated with anhydrous ammonium (B1175870) acetate (B1210297) and heated. The excess solvent and reagent are removed under vacuum. The resulting nitrostyrene (B7858105) is reduced with lithium aluminum hydride in anhydrous tetrahydrofuran (B95107). The reaction is quenched, and the product is isolated and converted to the hydrochloride salt.

Synthesis of ALEPH-2 (2,5-Dimethoxy-4-ethylthioamphetamine)

A solution of 2.0 g of 2,5-dimethoxy-4-(ethylthio)benzaldehyde in 12 mL of nitroethane was treated with 0.4 g of anhydrous ammonium acetate and heated on a steam bath for 3 hours.[1] The excess solvent was removed under vacuum, yielding an orange oil. This crude 1-(2,5-dimethoxy-4-ethylthiophenyl)-2-nitropropene was dissolved in 25 mL of anhydrous tetrahydrofuran and added dropwise to a stirred suspension of 2.5 g of lithium aluminum hydride in 200 mL of anhydrous THF. The mixture was refluxed for 24 hours. After cooling, the excess hydride was decomposed, and the solids were filtered. The solvent was removed from the filtrate, and the residue was converted to the hydrochloride salt with concentrated HCl in isopropanol, followed by dilution with anhydrous diethyl ether to precipitate the product.[1]

Synthesis of ALEPH-4 (4-Isopropylthio-2,5-dimethoxyamphetamine)

The synthesis follows a similar procedure to ALEPH-2, starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde.

Synthesis of ALEPH-6 (4-Phenylthio-2,5-dimethoxyamphetamine)

The synthesis follows a similar procedure to ALEPH-2, starting from 2,5-dimethoxy-4-(phenylthio)benzaldehyde.

Synthesis of ALEPH-7 (2,5-Dimethoxy-4-(n)-propylthioamphetamine)

A solution of 2.6 g of 2,5-dimethoxy-4-((n)-propylthio)benzaldehyde in 20 mL of nitroethane and 0.5 g of anhydrous ammonium acetate was heated on a steam bath overnight.[2] The excess solvent was removed under vacuum, and the resulting crude nitrostyrene was recrystallized from methanol. This intermediate was then reduced with lithium aluminum hydride in anhydrous tetrahydrofuran, following a similar workup procedure as described for ALEPH-2 to yield the final product as the hydrochloride salt.[2]

Mandatory Visualizations

Signaling Pathway

The primary molecular target of the ALEPH series is the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

Caption: Canonical 5-HT₂ₐ receptor signaling pathway activated by ALEPH compounds.

Experimental Workflow: Synthesis and Characterization

The general workflow for the discovery and initial characterization of a compound in the ALEPH series is outlined below.

Caption: General experimental workflow for the synthesis and characterization of ALEPH compounds.

Structure-Activity Relationships (SAR)

The ALEPH series provides a valuable, albeit limited, dataset for understanding the structure-activity relationships of 4-thio-substituted phenethylamines. The primary point of variation is the alkyl group attached to the sulfur atom at the 4-position of the phenyl ring.

-

Alkyl Chain Length: The data from PiHKAL suggests that increasing the alkyl chain length from methyl (ALEPH-1) to ethyl (ALEPH-2) and propyl (ALEPH-7) generally increases the duration of the psychoactive effects. However, the potency does not appear to follow a simple linear relationship.

-

Bulky Substituents: The introduction of a bulky phenyl group (ALEPH-6) dramatically reduces potency, requiring a significantly higher dose for threshold effects. This suggests that there is a steric constraint at the 4-position for optimal interaction with the 5-HT₂ₐ receptor.

-

Sulphur Atom: The presence of the sulfur atom itself is a key feature of the ALEPH series, distinguishing it from the corresponding DOx compounds (which have an alkyl or halogen at the 4-position). This thioether linkage contributes to the lipophilicity of the molecule and likely influences its pharmacokinetic and pharmacodynamic properties.

Further quantitative and comparative studies are necessary to fully elucidate the nuanced structure-activity relationships within the ALEPH series and to guide the design of future analogs with potentially more desirable pharmacological profiles.

Conclusion

The ALEPH series of compounds, meticulously synthesized and documented by Alexander Shulgin, remains a significant contribution to the field of psychedelic science. Their potent activity at the 5-HT₂ₐ receptor and the intriguing modulation of their effects by the 4-position alkylthio substituent make them valuable tools for neuropharmacological research. This technical guide has provided a consolidated resource on their history, synthesis, and pharmacology, with the aim of facilitating further research and understanding of these unique molecules. The detailed protocols and summarized data serve as a foundation for scientists and researchers in the ongoing exploration of psychedelic compounds and their therapeutic potential.

References

ALEPH-4: A Technical Guide on its Profile as a Serotonergic Psychedelic

Abstract: This document provides an in-depth technical overview of 2,5-dimethoxy-4-isopropylthioamphetamine (ALEPH-4), a lesser-known phenethylamine (B48288) psychedelic from the ALEPH series first synthesized by Alexander Shulgin. This guide is intended for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, serotonergic pharmacology, and the experimental methodologies required for its characterization. While specific quantitative binding and functional data for ALEPH-4 are scarce in public literature, this paper extrapolates its likely mechanism of action based on its structural analogues and the established pharmacology of the DOx and ALEPH series. Detailed protocols for key in vitro and in vivo assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate further research into this and related compounds.

Introduction to ALEPH-4

ALEPH-4 belongs to a series of sulfur-substituted analogues of the 2,5-dimethoxy-4-alkylamphetamine (DOx) family of psychedelics.[1] First described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), the Aleph compounds are noted for their potent, long-lasting psychedelic effects.[2][3][4] ALEPH-4 is specifically the 4-isopropylthio analogue.[2][5][6]

Chemical Identity and Structure

-

IUPAC Name: 1-(2,5-Dimethoxy-4-isopropylthiophenyl)propan-2-amine[2]

-

Chemical Formula: C₁₄H₂₃NO₂S

-

Molar Mass: 269.40 g/mol

-

CAS Number: 123643-26-5[2]

-

Class: Substituted Amphetamine, Phenethylamine

Synthesis Overview

The synthesis of ALEPH-4, as with other compounds in the ALEPH series, typically starts from 2,5-dimethoxybenzaldehyde. The process involves a series of standard organic chemistry reactions, including nitration, reduction, and eventual formation of the amphetamine side chain. The key distinguishing step is the introduction of the isopropylthio group at the 4-position of the phenyl ring. A comprehensive, step-by-step synthesis route is detailed in Alexander Shulgin's PiHKAL.[3][4]

Reported Psychoactive Effects and Dosage

Alexander Shulgin's personal bioassays, documented in PiHKAL, provide the primary characterization of ALEPH-4's effects in humans.

-

Dosage: 7-12 mg, orally[2]

-

Duration: 12-20 hours[2]

-

Qualitative Comments: Shulgin described the effects of ALEPH-4 as inducing "profound and deep learning experiences."[2] This suggests a compound with significant cognitive and introspective effects, characteristic of classical serotonergic psychedelics.

Serotonergic Pharmacology

The primary mechanism of action for classical psychedelics is agonism, or partial agonism, at the serotonin (B10506) 2A receptor (5-HT₂ₐR).[7][8][9] It is strongly presumed that ALEPH-4 shares this mechanism with other phenethylamine psychedelics like DOM and its direct analogue, ALEPH-1.[1][10]

Receptor Binding and Functional Efficacy

Table 1: Pharmacological Data for Structurally Related Compounds

| Compound | Receptor | Assay Type | Value | Species | Reference(s) |

|---|---|---|---|---|---|

| ALEPH-1 | 5-HT₂ₐ | Functional (Efficacy) | Eₘₐₓ = 114–191% | Human | [10] |

| ALEPH-1 | 5-HT₂ₐ | Functional (Potency) | EC₅₀ = 10–66 nM | Human | [10] |

| ALEPH-1 | MAO-A | Inhibition | IC₅₀ = 5.2 µM | - | [10] |

| 4-MTA | MAO-A | Inhibition | IC₅₀ = 0.2 µM (200 nM) | - |[11] |

Note: Efficacy (Eₘₐₓ) is relative to serotonin. 4-MTA (4-Methylthioamphetamine) is included for its structural similarity and potent MAO-A inhibition.

5-HT₂ₐ Receptor Signaling Pathways

Activation of the 5-HT₂ₐ receptor by an agonist like ALEPH-4 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to the Gq/11 protein, which activates phospholipase C (PLC).[12][13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[14] Additionally, 5-HT₂ₐ receptor activation can engage other pathways, including G protein-independent signaling via β-arrestin, which is an area of active research for dissociating psychedelic from potential therapeutic effects.[8][13]

Experimental Protocols for Characterization

To fully characterize the serotonergic properties of ALEPH-4, a series of standardized in vitro and in vivo experiments are necessary.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]

Objective: To determine the Kᵢ of ALEPH-4 for the human 5-HT₂ₐ receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]-Ketanserin or another suitable 5-HT₂ₐR radioligand.

-

Test Compound: ALEPH-4, serially diluted.

-

Non-specific Control: A high concentration of a non-labeled antagonist (e.g., Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Plate Setup: Prepare a 96-well plate with wells designated for Total Binding (buffer only), Non-specific Binding (non-labeled antagonist), and Competition Binding (serial dilutions of ALEPH-4).

-

Reagent Addition: To each well, add the assay buffer, the fixed concentration of [³H]-Ketanserin, and the appropriate test or control compound.

-

Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of ALEPH-4. Use non-linear regression to determine the IC₅₀ (the concentration of ALEPH-4 that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[16][17]

Protocol: In Vitro Functional Assay (Calcium Flux)

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by detecting the increase in intracellular calcium that results from Gq-coupled receptor activation.[12][18][19]

Objective: To determine the EC₅₀ and Eₘₐₓ of ALEPH-4 at the human 5-HT₂ₐ receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[19]

-

Test Compound: ALEPH-4, serially diluted.

-

Positive Control: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with probenecid.

-

Equipment: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[19]

Methodology:

-

Cell Plating: Seed the 5-HT₂ₐR-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate in the dark at 37°C for approximately 60 minutes.

-

Compound Preparation: Prepare plates containing serial dilutions of ALEPH-4 and the serotonin standard curve.

-

Assay Execution: Place the cell plate and compound plate into the fluorescence plate reader.

-

Baseline Reading: The instrument measures a stable baseline fluorescence for each well for 10-20 seconds.[19]

-

Compound Addition: The instrument's liquid handler automatically adds the test compounds (ALEPH-4) or serotonin to the corresponding wells.

-

Kinetic Measurement: The instrument immediately and continuously measures the change in fluorescence intensity over time (typically 1-3 minutes) as intracellular calcium levels rise in response to receptor activation.

-

Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline reading. Plot the response against the log concentration of ALEPH-4. Use a sigmoidal dose-response equation (non-linear regression) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

Protocol: In Vivo Behavioral Assay (Rodent Head-Twitch Response)

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and has high predictive validity for psychedelic potential in humans.[9][20]

Objective: To assess the in vivo 5-HT₂ₐR agonist activity of ALEPH-4.

Materials:

-

Animals: Male C57BL/6J mice.

-

Test Compound: ALEPH-4 dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used for the test compound.

-

Equipment: Observation chambers, video recording equipment (optional), manual counter or automated tracking software.

Methodology:

-

Acclimation: Acclimate the mice to the observation chambers for a period (e.g., 30-60 minutes) before drug administration.

-

Administration: Administer various doses of ALEPH-4 (and a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.

-

Data Analysis: Compare the number of head twitches in the ALEPH-4-treated groups to the vehicle control group. A dose-dependent increase in HTR indicates 5-HT₂ₐ receptor engagement in vivo. This effect can be blocked by pre-treatment with a 5-HT₂ₐR antagonist (e.g., Ketanserin) to confirm receptor specificity.

Summary and Future Directions

ALEPH-4 is a potent, long-acting psychedelic of the phenethylamine class. While its human psychopharmacology is based on limited reports from Alexander Shulgin, its chemical structure strongly implies that its effects are mediated by partial agonism at the 5-HT₂ₐ receptor. The lack of published, quantitative pharmacological data represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Characterization: Performing radioligand binding and functional assays to determine the Kᵢ, EC₅₀, and Eₘₐₓ of ALEPH-4 at a full panel of serotonin receptors to confirm its affinity and selectivity.

-

Signaling Bias Studies: Investigating whether ALEPH-4 shows bias toward G-protein or β-arrestin signaling pathways, which may have implications for its qualitative effects.

-

In Vivo Studies: Conducting comprehensive preclinical studies in rodent models to characterize its behavioral and physiological effects, including HTR, drug discrimination, and potential therapeutic-like actions.[20][21]

The protocols and information provided in this guide offer a foundational framework for initiating such research, which would be crucial for understanding the unique properties of ALEPH-4 and its potential as a tool for neuroscientific research.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Aleph (psychedelic) [medbox.iiab.me]

- 3. Erowid Online Books : "PIHKAL" - The Chemical Story [erowid.org]

- 4. PiHKAL - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ALEPH-4 | In Vitro ADMET Laboratories [invitroadmet.com]

- 7. blossomanalysis.com [blossomanalysis.com]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aleph (psychedelic) - Wikipedia [en.wikipedia.org]

- 11. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. innoprot.com [innoprot.com]

- 19. benchchem.com [benchchem.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]

An Examination of ALEPH-4: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on ALEPH-4. It is crucial to note that there is a significant lack of formal scientific research, including preclinical and clinical studies, regarding the potential therapeutic effects of this compound. The information presented herein is primarily derived from non-clinical sources and should be interpreted with caution.

Introduction

ALEPH-4, chemically known as 4-isopropylthio-2,5-dimethoxyamphetamine, is a synthetic psychedelic substance belonging to the phenethylamine (B48288) and DOx families of compounds.[1] It is one of several compounds in the "ALEPH" series first synthesized and described by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[1][2] While there is anecdotal information regarding its psychoactive effects, there is a notable absence of formal scientific investigation into its therapeutic potential.

Chemical and Pharmacological Properties

Based on the available information, the primary mechanism of action for the ALEPH series of compounds, including ALEPH-4, is believed to be partial agonism at the serotonin (B10506) 5-HT2A receptors.[2] This is a common mechanism shared by many classic psychedelic compounds.[3][4][5] The subjective effects reported are consistent with the activation of this receptor system.

Table 1: Chemical and Pharmacokinetic Profile of ALEPH-4

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | [1] |

| Molecular Formula | C14H23NO2S | [1] |

| Molar Mass | 269.40 g·mol−1 | [1] |

| Dosage (Oral) | 7 to 12 mg | [1] |

| Duration of Effects | 12 to 20 hours | [1] |

Reported Subjective Effects

The information on the effects of ALEPH-4 in humans is limited to the qualitative experiences documented by Alexander Shulgin. These reports describe a range of psychedelic effects, including:

-

Closed-eye imagery[1]

-

Enhanced visual appreciation[1]

-

Emotional changes[1]

-

Profound and deep learning experiences[1]

It is important to emphasize that these are subjective reports from a limited number of individuals in non-clinical settings and do not constitute therapeutic evidence. Shulgin also noted concerns about toxicity at doses higher than 12 mg.[1]

Lack of Therapeutic Research

A thorough review of scientific literature reveals a lack of preclinical or clinical studies investigating the therapeutic effects of ALEPH-4. There is no available data on its efficacy for any medical condition, nor are there established safety profiles from controlled studies. The absence of this critical information means that any discussion of therapeutic potential is purely speculative at this time.

Experimental Protocols

Due to the lack of formal research, there are no published experimental protocols for preclinical or clinical studies of ALEPH-4.

Signaling Pathways and Visualizations

Given the absence of specific research on ALEPH-4, it is not possible to provide a diagram of its precise signaling pathway related to any therapeutic effect. However, based on its classification as a psychedelic phenethylamine and a presumed 5-HT2A receptor agonist, a generalized hypothetical signaling cascade for this class of compounds can be illustrated.

It must be stressed that the above diagram represents a generalized pathway for 5-HT2A receptor activation and has not been specifically validated for ALEPH-4. Furthermore, the link between this pathway and any potential therapeutic outcomes for ALEPH-4 remains uninvestigated.

Conclusion

While ALEPH-4 is a known synthetic compound with reported psychedelic effects, there is a profound lack of scientific data to support any potential therapeutic applications. The information available is not sufficient to form the basis of a technical guide or whitepaper on its therapeutic effects as requested. Further research, including rigorous preclinical and clinical trials, would be necessary to determine if ALEPH-4 has any therapeutic value and to understand its safety profile. Until such research is conducted, its use remains confined to non-medical contexts, and any claims of therapeutic benefit are unsubstantiated.

References

In Vitro Binding Affinity of ALEPH-4 to Serotonin Receptors: A Technical Whitepaper

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative in vitro binding affinity data (e.g., Kᵢ or IC₅₀ values) for ALEPH-4 at serotonin (B10506) (5-HT) receptor subtypes could not be located. The information presented herein is based on the compound's structural relationship to the 2,5-dimethoxyamphetamine (B1679032) class of molecules and provides an overview of the anticipated pharmacological profile and the standard methodologies used to determine such affinities.

Introduction to ALEPH-4

ALEPH-4, or 4-isopropylthio-2,5-dimethoxyamphetamine, is a psychedelic phenethylamine (B48288) first synthesized and described by Alexander Shulgin.[1] It belongs to the "ALEPH" series of compounds, which are analogues of the DOx family of psychedelic amphetamines. Anecdotal reports from Shulgin's "PiHKAL" indicate that ALEPH-4 is psychoactive in humans at a dose of 7-12 mg, with effects lasting 12 to 20 hours.[1] The subjective effects are reported to be profound and introspective.[1]

Based on its chemical structure and the known pharmacology of related compounds, the psychedelic effects of ALEPH-4 are likely mediated by its interaction with serotonin receptors, primarily as a partial agonist at the 5-HT₂A receptor.[2] The broader binding profile of ALEPH-4 across the various serotonin receptor subtypes is not documented in publicly available research. A thorough understanding of its receptor interaction profile is essential for elucidating its mechanism of action and potential therapeutic applications.

Predicted Serotonin Receptor Binding Profile

While specific binding data for ALEPH-4 is unavailable, the pharmacology of structurally related 4-substituted 2,5-dimethoxyamphetamines provides a strong basis for predicting its likely interactions with serotonin receptors. Compounds in this class are known to exhibit high affinity for the 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).

Table 1: Predicted Binding Affinity of ALEPH-4 at Human Serotonin Receptors

| Receptor Subtype | Predicted Kᵢ (nM) | Rationale |

| 5-HT₂A | High Affinity (<100) | Primary target for psychedelic phenethylamines. The 4-thioalkyl substitution is expected to confer high affinity. |

| 5-HT₂C | High to Moderate Affinity (<500) | Structurally similar compounds often show significant affinity for the 5-HT₂C receptor. |

| 5-HT₁A | Low to Moderate Affinity | Some related phenethylamines show some affinity, but it is generally lower than for the 5-HT₂ receptors. |

| Other 5-HT Receptors | Unknown | Affinity for other 5-HT receptor subtypes is difficult to predict without experimental data. |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the standard in vitro method for determining the affinity of a compound for a specific receptor. A competitive binding assay is typically employed to determine the inhibition constant (Kᵢ) of a test compound like ALEPH-4.

Membrane Preparation

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently or stably transfected with the cDNA encoding the human serotonin receptor subtype of interest (e.g., 5-HT₂A).

-

Cell Lysis: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Membrane Isolation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined, and membranes are stored at -80°C.

Competitive Radioligand Binding Assay

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains:

-

Cell membranes expressing the target receptor.

-

A specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) at a concentration near its Kₑ.

-

Varying concentrations of the unlabeled test compound (ALEPH-4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Determination of Non-Specific Binding: A parallel set of wells contains a high concentration of a known, non-radioactive ligand to saturate the receptors and determine non-specific binding.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting non-specific binding from the total binding.

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

5-HT₂A Receptor Signaling Pathway

References

Neurochemical Properties of ALEPH-4: A Technical Guide

Disclaimer: This document is intended for research and informational purposes only. ALEPH-4 is a research chemical, and its neurochemical and toxicological properties have not been extensively studied. This guide synthesizes available information from limited sources and infers properties from structurally related compounds. All handling and research involving this compound should be conducted with extreme caution and in accordance with all applicable laws and regulations.

Introduction

ALEPH-4, or 4-isopropylthio-2,5-dimethoxyamphetamine, is a synthetic psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. It is a member of the "ALEPH" series of compounds first synthesized and described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).[1] Structurally, it is the amphetamine analog of the phenethylamine 2C-T-4. The ALEPH series are characterized by a sulfur-containing substituent at the 4-position of the phenyl ring.

Like other classical psychedelics, the primary mechanism of action for ALEPH-4 is presumed to be agonism at serotonin (B10506) receptors, particularly the 5-HT₂A subtype. Shulgin's qualitative reports in humans describe a long-lasting psychedelic experience of 12 to 20 hours with oral dosages in the 7 to 12 mg range.[1] However, Shulgin noted potential toxicity concerns at higher doses, which curtailed further dose-escalation studies.[1]

This guide provides a technical overview of the known and inferred neurochemical properties of ALEPH-4, its synthesis, and the experimental methodologies relevant to its study. Due to a significant lack of published quantitative data specific to ALEPH-4, this document also includes data from structurally analogous compounds to provide a comparative context for its potential pharmacological profile.

Presumed Pharmacodynamics

The primary molecular target for psychedelic phenethylamines is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor is the initiating event for the cascade of neurobiological changes that result in the characteristic psychedelic effects.

Receptor Binding Profile

Quantitative receptor binding data for ALEPH-4 are not available in the peer-reviewed scientific literature. The binding affinity (Ki) of a compound, which indicates the concentration required to occupy 50% of the receptors in vitro, is a key measure of its potency. To provide context, the table below presents binding affinities for related psychedelic compounds at key serotonin receptors. It is hypothesized that ALEPH-4 possesses a high affinity for the 5-HT₂A receptor, similar to other psychoactive phenethylamines.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Structurally Related Psychedelic Compounds

| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A |

| ALEPH-4 | Data Not Available | Data Not Available | Data Not Available |

| 2C-T-2 | 49 ± 12 | 110 ± 21 | 4,400 ± 600 |

| 2C-T-7 | 33 ± 1.2 | 120 ± 19 | >10,000 |

| DOM | 4.8 ± 1.1 | 22 ± 7.6 | 4,800 ± 400 |

| LSD | 1.1 ± 0.1 | 4.9 ± 1.0 | 7.8 ± 1.0 |

Note: Data for 2C-T-2, 2C-T-7, DOM, and LSD are compiled from various scientific studies and are provided for comparative purposes. The absence of data for ALEPH-4 highlights a significant gap in the current understanding of its pharmacology.

Functional Activity & Signaling Pathway

ALEPH-4 is presumed to act as a partial or full agonist at the 5-HT₂A receptor. Upon binding, it likely activates the Gαq protein, initiating a canonical intracellular signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This surge in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses that are believed to underpin the compound's psychoactive effects.

Chemical Synthesis Workflow

The synthesis of ALEPH-4 is detailed in PiHKAL. The process begins with the precursor 2,5-dimethoxy-4-(isopropylthio)benzaldehyde, the synthesis of which is described in the entry for 2C-T-4. This aldehyde undergoes a Henry condensation with nitroethane, followed by a reduction of the resulting nitropropene intermediate to yield the final amine product.

Experimental Protocols

While specific experimental data for ALEPH-4 are lacking, the following protocols describe standard methodologies used to characterize the neurochemical properties of novel psychoactive compounds. These methods would be directly applicable to the study of ALEPH-4.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., ALEPH-4) for a specific receptor.

Objective: To determine the affinity of ALEPH-4 for the human 5-HT₂A receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Radioligand: A high-affinity 5-HT₂A antagonist, such as [³H]ketanserin.

-

Non-specific binding control: A high concentration of a non-radioactive antagonist (e.g., spiperone).

-

Test compound: ALEPH-4 in a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Incubation: In test tubes, combine the cell membrane preparation, the radioligand ([³H]ketanserin) at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound (ALEPH-4).

-

Controls: Prepare tubes for total binding (no competing compound) and non-specific binding (with a saturating concentration of spiperone).

-

Reaction: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (ALEPH-4) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ALEPH-4 that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC₅₀) and efficacy of a compound by quantifying the increase in intracellular calcium following Gq-coupled receptor activation.

Objective: To determine the agonist activity of ALEPH-4 at the human 5-HT₂A receptor.

Materials:

-

A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound: ALEPH-4 in a range of concentrations.

-

Reference agonist (e.g., Serotonin).

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

-

Compound Preparation: Prepare a dilution series of ALEPH-4 and the reference agonist in assay buffer in a separate compound plate.

-

Measurement: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence.

-

Compound Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Kinetic Read: Immediately following compound addition, the instrument will measure the change in fluorescence intensity over time (typically 2-3 minutes). Receptor activation leads to Ca²⁺ release, which causes the dye to fluoresce.

-

Analysis: The data are typically analyzed by the peak fluorescence response. Plot the peak fluorescence (or the area under the curve) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum efficacy) values. Efficacy is often expressed relative to a reference agonist like serotonin.

Conclusion and Future Directions

ALEPH-4 is a classic but poorly characterized psychedelic compound from the phenethylamine family. While its synthesis and qualitative human effects are documented, a significant void exists in the scientific literature regarding its quantitative neurochemical properties. Based on its structural similarity to other psychedelic amphetamines, it is strongly presumed to be a potent agonist at the 5-HT₂A receptor, mediating its effects through the Gq signaling pathway.

Future research is critically needed to fill this knowledge gap. Formal in vitro characterization using modern pharmacological techniques, such as radioligand binding and functional assays across a wide panel of CNS receptors, is the essential first step. These studies would definitively establish its receptor binding profile, potency, and functional efficacy, providing a foundation for understanding its unique psychoactive properties and potential toxicological risks. Such data would be invaluable for the fields of medicinal chemistry and neuropharmacology, contributing to a more complete structure-activity relationship model for this fascinating class of compounds.

References

Early-stage research on ALEPH-4 and its analogs

An in-depth exploration of early-stage research on ALEPH-4 and its analogs is currently not feasible due to a lack of publicly available scientific literature and data on this specific compound. Extensive searches have yielded no information regarding a substance designated as "ALEPH-4" within the domains of pharmacology, biochemistry, or drug development.

This absence of data prevents the creation of a technical guide or whitepaper that would meet the specified requirements for quantitative data summarization, detailed experimental protocols, and the visualization of signaling pathways. The core of the request relies on the existence of foundational research, which appears to be non-existent in the public domain for a compound named ALEPH-4.

It is possible that "ALEPH-4" is an internal codename for a compound within a private research entity and has not yet been disclosed in publications or patents. Alternatively, it could be a very new or obscure area of research that has not yet been indexed in scientific databases.

Without access to primary research articles, clinical trial data, or other forms of scientific disclosure, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical and factual guide for a scientific audience.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to consult proprietary databases or internal documentation if "ALEPH-4" pertains to a specific, non-public research program. Should information on ALEPH-4 become publicly available in the future, a comprehensive technical guide could then be developed.

Methodological & Application

Analytical methods for ALEPH-4 identification

Analytical Methods for the Identification of ALEPH-4

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ALEPH-4, or 2,5-Dimethoxy-4-isopropylthioamphetamine, is a substituted amphetamine of the phenethylamine (B48288) class.[1] It is a homolog of 2,5-dimethoxy-4-methylthioamphetamine (DOT), a compound known for its psychoactive properties.[1] The structural similarity of ALEPH-4 to other designer drugs necessitates the development of robust analytical methods for its unambiguous identification in various matrices.[2] This document provides detailed application notes and protocols for the identification and characterization of ALEPH-4, tailored for forensic and research applications. The methods described herein are based on established analytical techniques for novel psychoactive substances (NPS).[3][4][5][6]

Chemical and Physical Data

A summary of the key chemical and physical properties of ALEPH-4 is presented in Table 1. This information is crucial for the development and validation of analytical methods.

Table 1. Chemical and Physical Properties of ALEPH-4

| Property | Value |

| Formal Name | 2,5-dimethoxy-α-methyl-4-[(1-methylethyl)thio]-benzeneethanamine |

| CAS Number | 123643-26-5 |

| Molecular Formula | C₁₄H₂₃NO₂S |

| Formula Weight | 269.4 g/mol |

| Purity | ≥98% |

| Formulation | A neat solid |

Data sourced from Cayman Chemical product information.[1]

Analytical Protocols

The identification of novel psychoactive substances like ALEPH-4 typically involves a combination of screening and confirmatory methods.[7] Chromatographic techniques coupled with mass spectrometry are the preferred methods for the analysis of NPS due to their sensitivity and specificity.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the identification of amphetamine derivatives.[3][9]

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS) with electron ionization (EI) source.

Experimental Procedure:

-

Sample Preparation: Dissolve 1 mg of the ALEPH-4 reference standard or suspected sample in 1 mL of methanol. For biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-